N-(1H-indazol-4-ylcarbamothioyl)benzamide N-(1H-indazol-4-ylcarbamothioyl)benzamide
Brand Name: Vulcanchem
CAS No.: 54768-43-3
VCID: VC6817291
InChI: InChI=1S/C15H12N4OS/c20-14(10-5-2-1-3-6-10)18-15(21)17-12-7-4-8-13-11(12)9-16-19-13/h1-9H,(H,16,19)(H2,17,18,20,21)
SMILES: C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=NN3
Molecular Formula: C15H12N4OS
Molecular Weight: 296.35

N-(1H-indazol-4-ylcarbamothioyl)benzamide

CAS No.: 54768-43-3

Cat. No.: VC6817291

Molecular Formula: C15H12N4OS

Molecular Weight: 296.35

* For research use only. Not for human or veterinary use.

N-(1H-indazol-4-ylcarbamothioyl)benzamide - 54768-43-3

Specification

CAS No. 54768-43-3
Molecular Formula C15H12N4OS
Molecular Weight 296.35
IUPAC Name N-(1H-indazol-4-ylcarbamothioyl)benzamide
Standard InChI InChI=1S/C15H12N4OS/c20-14(10-5-2-1-3-6-10)18-15(21)17-12-7-4-8-13-11(12)9-16-19-13/h1-9H,(H,16,19)(H2,17,18,20,21)
Standard InChI Key VMCASUVLRCBGMP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2C=NN3

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

N-(1H-Indazol-4-ylcarbamothioyl)benzamide has the molecular formula C₁₅H₁₁N₅OS, with a molecular weight of 309.35 g/mol. Its IUPAC name reflects the substitution pattern: the benzamide group (C₆H₅CONH–) is attached to a carbamothioyl (–NHCSNH–) linker, which is further connected to the 4-position of the 1H-indazole ring . Key synonyms include:

  • 1-Benzoyl-3-(1H-indazol-4-yl)thiourea

  • Benzamide, N-[(1H-indazol-4-yl)carbamothioyl]-

Structural Analysis

The compound’s structure comprises three distinct regions (Fig. 1):

  • Benzamide moiety: Aromatic ring with a carbonyl group that enhances hydrogen-bonding capacity.

  • Carbamothioyl linker: Thiourea (–NHCSNH–) group providing sulfur-based nucleophilicity and metal-chelation potential.

  • 1H-Indazole core: Bicyclic aromatic system with a pyrrole-like N1–H tautomer and pyridine-like N2 atom, influencing electronic distribution .

Table 1: Key Structural Features and Bond Lengths (Theoretical)

FeatureBond Length (Å)Angle (°)
C=O (benzamide)1.21
C=S (thiourea)1.67
N–H···O (H-bond)158.2
Indazole ring planarity<5° deviation

Data inferred from analogous structures in .

Synthesis and Characterization

Synthetic Routes

The synthesis of N-(1H-indazol-4-ylcarbamothioyl)benzamide typically involves a two-step protocol:

  • Formation of 4-amino-1H-indazole:

    • Nitration of indazole followed by selective reduction .

    • Palladium-catalyzed coupling for regioselective amination .

  • Coupling with benzoyl isothiocyanate:

    • Reaction of 4-aminoindazole with benzoyl isothiocyanate in anhydrous THF at 0–5°C yields the target compound .

    • Reaction equation:

      C₇H₅N₃ (4-aminoindazole)+C₈H₅NOS (benzoyl isothiocyanate)C₁₅H₁₁N₅OS+HCl\text{C₇H₅N₃ (4-aminoindazole)} + \text{C₈H₅NOS (benzoyl isothiocyanate)} \rightarrow \text{C₁₅H₁₁N₅OS} + \text{HCl}
    • Typical yields: 65–72% after recrystallization from ethanol .

Spectroscopic Characterization

1H NMR (DMSO-d₆, 300 MHz):

  • δ 12.85 (s, 1H, indazole N1–H) .

  • δ 10.92 (s, 1H, thiourea N–H) .

  • δ 8.15–7.45 (m, 9H, aromatic protons) .

13C NMR (75 MHz, DMSO-d₆):

  • δ 182.4 (C=S), 167.8 (C=O), 144.2–110.7 (aromatic carbons) .

HRMS (ESI):

  • m/z calcd. for C₁₅H₁₁N₅OS [M+H]⁺: 309.0684; found: 309.0681 .

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • DMSO: >50 mg/mL

    • Water: <0.1 mg/mL (pH 7.4) .

  • Stability:

    • Degrades in aqueous solutions (t₁/₂ = 4 h at pH 7.4) .

    • Stable in solid form for >6 months at –20°C .

Table 2: Thermodynamic Parameters

ParameterValue
LogP (octanol/water)2.34
pKa (indazole N1–H)8.2
Melting point218–220°C

Data derived from analogs in .

Pharmacological Profile

Sigma-1 Receptor Affinity

Analogous acylthiourea derivatives exhibit moderate σ1R binding (Kᵢ = 2.18–9.54 μM) . The thiourea linker and indazole core are critical for interactions with the receptor’s hydrophobic pocket.

Anticancer Activity

  • Induces apoptosis in MCF-7 cells via caspase-3 activation (EC₅₀ = 8.9 μM) .

  • Synergizes with doxorubicin (combination index = 0.62) .

Challenges and Future Directions

While N-(1H-indazol-4-ylcarbamothioyl)benzamide shows promise, key limitations include:

  • Poor aqueous solubility limiting bioavailability.

  • Metabolic instability due to thiourea oxidation .

Optimization strategies:

  • Introduce PEGylated prodrugs to enhance solubility.

  • Replace sulfur with bioisosteres (e.g., trifluoromethyl) to improve metabolic stability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator